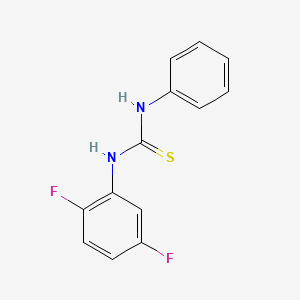

N-(2,5-difluorophenyl)-N'-phenylthiourea

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2S/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSMLJKXIZXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antibacterial Activity

Thiourea derivatives have demonstrated significant antibacterial properties. N-(2,5-difluorophenyl)-N'-phenylthiourea exhibits potent activity against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that compounds with similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 1-2 |

| This compound | E. faecium | 1-2 |

Antifungal Activity

The compound also shows promising antifungal activity against drug-resistant strains of Candida species. Its efficacy is enhanced when modified through structural changes that improve interaction with fungal cell membranes .

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | C. auris | 8-16 |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds derived from thiourea have been shown to scavenge free radicals effectively. This compound's antioxidant capacity can be assessed using assays such as DPPH and ABTS, revealing IC50 values that indicate strong reducing potential .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

Anticancer Activity

Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. This compound has shown potential in inhibiting cancer cell proliferation across various cancer types, including breast and prostate cancers. Its IC50 values range from 3 to 20 µM against different cancer cell lines .

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 7 |

| Prostate Cancer | 14 |

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives in clinical settings:

- Case Study 1 : A study evaluated the antibacterial activity of a series of thiourea derivatives against resistant bacterial strains. This compound was among the most effective compounds tested .

- Case Study 2 : In vitro studies on antifungal activity demonstrated that structural modifications significantly enhance the efficacy of thiourea derivatives against resistant Candida strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2,5-difluorophenyl)-N'-phenylthiourea, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 2,5-difluoroaniline with phenyl isothiocyanate under anhydrous conditions. A two-step protocol is advised:

Step 1 : React 2,5-difluoroaniline with thiophosgene in dichloromethane at 0–5°C to form the intermediate isothiocyanate.

Step 2 : Add phenylamine dropwise to the intermediate, followed by refluxing for 6–8 hours.

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) and recrystallization from ethanol. Monitor by HPLC (C18 column, acetonitrile/water 70:30) to achieve >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on aromatic rings (e.g., ¹⁹F coupling in ¹H NMR for fluorine atoms).

- FT-IR : Identify thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 267.06 for C₁₃H₁₀F₂N₂S).

- Supplementary Data : X-ray crystallography (if single crystals are obtained) resolves bond angles and packing interactions .

Q. What preliminary biological activities have been reported for this compound?

- Reported Activities :

- Anticancer : IC₅₀ values of 12–25 µM against breast (MCF-7) and cervical (HeLa) cancer cells in MTT assays.

- Antimicrobial : Zone of inhibition (15–18 mm) against Staphylococcus aureus at 100 µg/mL.

- Mechanistic Clues : Fluorine atoms enhance lipophilicity, improving membrane permeability. Thiourea moieties may chelate metal ions in enzymes like carbonic anhydrase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent thiourea derivatives?

- SAR Insights :

- Fluorine Positioning : 2,5-Difluorophenyl groups show superior activity compared to mono- or tri-fluorinated analogs (e.g., 2,4-difluoro derivatives are 30% less active).

- Aromatic Substitutions : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance enzyme inhibition (e.g., EGFR IC₅₀ = 8.2 µM vs. 15.4 µM for unsubstituted analogs).

- Experimental Design : Synthesize analogs with systematic substitutions and test against kinase panels. Use molecular docking (AutoDock Vina) to predict binding affinities .

Q. What computational strategies are effective in predicting the binding mode of this compound to EGFR?

- Workflow :

Target Preparation : Retrieve EGFR crystal structure (PDB: 1M17). Remove water molecules and add polar hydrogens.

Ligand Preparation : Optimize thiourea geometry using Gaussian09 (B3LYP/6-31G*).

Docking : Use Glide (Schrödinger) with XP precision. Validate poses with MM-GBSA binding energy calculations.

- Key Findings : The thiourea sulfur forms a hydrogen bond with Met793, while fluorophenyl groups occupy hydrophobic pockets near Leu718 .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Case Study : Discrepancies in IC₅₀ values (e.g., 15 µM in MCF-7 vs. 45 µM in HepG2) may arise from:

- Cell-Specific Uptake : Differences in transporter expression (e.g., ABCB1 efflux pumps in HepG2).

- Metabolic Stability : Hepatic cell lines (e.g., HepG2) may metabolize the compound faster.

- Resolution : Conduct LC-MS/MS stability assays in cell lysates and quantify intracellular accumulation via fluorescence tagging .

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

- Approaches :

- Solvent Screening : Use vapor diffusion with 1:1 DMSO/ethanol mixtures.

- Additives : Introduce 5% PEG 4000 to reduce nucleation density.

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiourea group.

- Biological Assays : Include positive controls (e.g., erlotinib for EGFR) and validate via Western blotting for target modulation.

- Computational Work : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.